molecular formula C20H19ClN2O4 B11488804 methyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

methyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

Cat. No.: B11488804
M. Wt: 386.8 g/mol
InChI Key: RDRWIGKQBPMTSY-UHFFFAOYSA-N
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Description

METHYL 6-(4-CHLOROPHENYL)-4,7-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds known as quinolines. Quinolines are known for their wide range of biological activities and are often used in the development of pharmaceuticals. This particular compound features a pyrazinoquinoline core, which is a fused ring system combining pyrazine and quinoline moieties, and is further functionalized with a methyl ester and a chlorophenyl group.

Preparation Methods

The synthesis of METHYL 6-(4-CHLOROPHENYL)-4,7-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the pyrazine ring through cyclization reactions. The chlorophenyl group is then introduced via electrophilic aromatic substitution, and the methyl ester is formed through esterification reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially for modifying the chlorophenyl group.

    Esterification and Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can participate in esterification reactions to form different esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and esterification reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

METHYL 6-(4-CHLOROPHENYL)-4,7-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Medicine: Due to its structural similarity to other pharmacologically active quinolines, it is investigated for potential therapeutic uses.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals

Mechanism of Action

The mechanism of action of METHYL 6-(4-CHLOROPHENYL)-4,7-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar compounds to METHYL 6-(4-CHLOROPHENYL)-4,7-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE include other quinoline derivatives such as:

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug.

    Quinazoline: Another heterocyclic compound with similar biological activities.

What sets METHYL 6-(4-CHLOROPHENYL)-4,7-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE apart is its unique pyrazinoquinoline core and the specific functional groups attached to it, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H19ClN2O4

Molecular Weight

386.8 g/mol

IUPAC Name

methyl 6-(4-chlorophenyl)-4,7-dioxo-2,3,6,8,9,10-hexahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

InChI

InChI=1S/C20H19ClN2O4/c1-27-20(26)17-15(11-5-7-12(21)8-6-11)16-13(3-2-4-14(16)24)23-10-9-22-19(25)18(17)23/h5-8,15H,2-4,9-10H2,1H3,(H,22,25)

InChI Key

RDRWIGKQBPMTSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=O)NCCN2C3=C(C1C4=CC=C(C=C4)Cl)C(=O)CCC3

Origin of Product

United States

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